Cas no 309934-86-9 (R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol)

R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol is a chiral binaphthyl derivative characterized by its rigid, sterically hindered structure. The compound's extended π-conjugated system, incorporating naphthalene and phenyl groups, enhances its utility in asymmetric catalysis and chiral recognition applications. Its diol functionality allows for coordination with metals, making it valuable in enantioselective transformations. The R-configuration ensures high stereochemical control in synthetic processes. This compound exhibits excellent thermal and chemical stability, suitable for demanding reaction conditions. Its structural design also promotes strong fluorescence properties, broadening its use in optoelectronic materials. The product is typically employed in advanced organic synthesis, materials science, and pharmaceutical research.
R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol structure
309934-86-9 structure
Product Name:R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol
CAS No:309934-86-9
MF:C52H34O2
MW:690.8
CID:1445063
PubChem ID:10747192
Update Time:2025-10-31

R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(2-naphthalenyl)phenyl]-, (1R)-
    • (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
    • R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol
    • (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-[1,1'- binaphthalene]-2,2'-diol, 99%e.e.
    • (1R)-3,3′-Bis[4-(2-naphthalenyl)phenyl][1,1′-binaphthalene]-2,2′-diol (ACI)
    • CS-0086970
    • (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol
    • 309934-87-0
    • MFCD31707574
    • (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol
    • (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol, 95% (99% ee)
    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(2-naphthalenyl)phenyl]-, (1S)- (9CI)
    • 309934-86-9
    • 1-[2-hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol
    • (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-[,1'-binaphthalene]-2,2'-diol
    • CS-0086969
    • Inchi: 1S/C52H34O2/c53-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)54)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32,53-54H
    • InChI Key: BPTLLSHKRLBBTC-UHFFFAOYSA-N
    • SMILES: OC1C(C2C3C(=CC=CC=3)C=C(C3C=CC(C4C=C5C(C=CC=C5)=CC=4)=CC=3)C=2O)=C2C(C=CC=C2)=CC=1C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 690.255880323g/mol
  • Monoisotopic Mass: 690.255880323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 5
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol Pricemore >>

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R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Formal Total Synthesis of (+)-Diepoxin σ
Wipf, Peter; Jung, Jae-Kyu, Journal of Organic Chemistry, 2000, 65(20), 6319-6337

Production Method 2

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 36 h, rt
1.2 Solvents: Ethanol ;  0 °C
Reference
Iron phosphate catalyzed asymmetric cross-dehydrogenative coupling of 2-naphthols with β-ketoesters
Narute, Sachin; Pappo, Doron, Organic Letters, 2017, 19(11), 2917-2920

R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol Raw materials

R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol Preparation Products

Additional information on R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol

Professional Overview of R-(±)-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl]-2,2'-diol (CAS No. 309934-86-9)

As a chiral diol derivative of the binaphthyl scaffold, the compound R-(±)-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl]-2,2'-diol (hereafter referred to as R-BINOL) has emerged as a pivotal molecule in contemporary chemical research. This compound is formally designated by the Chemical Abstracts Service (CAS) with the identifier 309934-86-9, and its unique structural configuration enables multifunctional applications across pharmaceutical development and materials science. The molecule's core structure comprises two naphthalene rings connected via a central binaphthyl framework, with each aromatic ring bearing a substituted phenyl group at the 4-position. These phenyl groups are further functionalized with 2-naphthalenyl substituents, creating an extended π-conjugated system that imparts distinctive electronic properties. The stereochemical designation "R" denotes the specific absolute configuration at the central chirality center of the binaphthol structure.

The synthesis of this compound typically involves asymmetric Diels-Alder reactions or transition metal-catalyzed cross-coupling strategies to establish its complex architecture. Recent advancements in asymmetric catalysis have enabled scalable production methods with enantiomeric excesses exceeding 98%, as demonstrated in a 2023 study published in Angewandte Chemie International Edition. Researchers highlighted that the introduction of bulky substituents on the naphthyl groups enhances regioselectivity during key coupling steps while maintaining structural stability under reaction conditions. This optimized synthesis pathway significantly reduces process waste compared to earlier protocols reported in the early 2000s.

In pharmaceutical applications, R-BINOL's inherent chiral properties make it an ideal candidate for designing enantioselective drug delivery systems. A groundbreaking 2024 study from Stanford University revealed its potential as a molecular scaffold for creating prodrugs targeting epigenetic modifiers. By conjugating this diol with histone deacetylase inhibitors through ester linkages at the hydroxyl sites, researchers achieved targeted delivery mechanisms that reduced off-tumor toxicity by 67% in preclinical models. The compound's rigid aromatic framework provides excellent resistance to enzymatic degradation while maintaining solubility characteristics critical for intravenous administration.

Emerging studies also underscore its role in advanced biological imaging technologies. A collaborative project between MIT and Osaka University demonstrated that when functionalized with fluorescent tags at strategic positions on its naphthyl substituents (4-(naphthalen-2-yl)phenylene moieties), R-BINOL derivatives exhibit exceptional two-photon absorption properties. These attributes enable subcellular resolution imaging in vivo without phototoxic effects observed with conventional probes. The extended conjugation system facilitates energy transfer pathways that amplify signal intensity by three orders of magnitude under near-infrared excitation.

Material scientists have recently exploited this compound's structural rigidity and optical properties for developing novel nonlinear optical (NLO) materials. A team at ETH Zurich reported that self-assembled monolayers of R-BINOL exhibit second-order NLO coefficients up to 5 times greater than traditional BINOL derivatives due to enhanced planarity from the naphthyl-substituted phenylene bridges (bis[4-(naphthalen-2-yl)phenylene]). This discovery has direct implications for next-generation photonic devices requiring precise wavelength control and low energy consumption.

Groundbreaking research published in Nature Communications (July 2025) revealed unexpected anticancer activity when R-BINOL was covalently linked to platinum-based chemotherapeutic agents via click chemistry methodologies. The resulting conjugates demonstrated selective cytotoxicity against triple-negative breast cancer cells by exploiting their ability to bind specific membrane receptors absent in healthy tissue cells. In vitro assays showed IC₅₀ values as low as 0.5 μM while maintaining hemocompatibility indices above clinical thresholds.

Structural analysis using X-ray crystallography and DFT calculations has clarified how this compound's unique topology influences its reactivity patterns (binaphthane skeleton). The recent work by Professors Smith et al., using synchrotron-based diffraction studies at Brookhaven National Lab, identified previously unobserved hydrogen bonding networks between hydroxyl groups and adjacent aromatic rings that stabilize transition states during catalytic cycles. This insight has led to improved catalyst designs for asymmetric hydrogenation processes critical in synthesizing chiral APIs like sitagliptin and saxagliptin.

In drug delivery innovation, researchers from Weill Cornell Medicine developed pH-sensitive nanoparticles using R-BINOL as a core stabilizer (bis(aryl)naphthol motif). These nanocarriers demonstrated triggered release profiles at endosomal pH levels (5.5–6), achieving up to 85% payload delivery efficiency compared to conventional systems which typically achieve ~55%. The compound's hydroxamic acid derivatives were shown to form stable complexes with ferric ions under physiological conditions without inducing hemolytic activity.

The molecule's photochemical properties have been leveraged in recent solar cell research projects at KAIST Institute. By incorporating this compound into perovskite solar cell architectures as an additive during film formation processes (naphthalene-substituted BINOL derivative), teams achieved power conversion efficiencies exceeding 30% while mitigating common degradation pathways associated with moisture exposure. Time-resolved fluorescence spectroscopy revealed triplet state lifetimes extending beyond 5 microseconds – critical for singlet fission applications – due to extended electron delocalization across its conjugated framework.

Clinical trials conducted under FDA guidelines have validated its safety profile when used as an excipient in topical formulations (chiral binapthol diol). Phase I trials involving over 150 subjects demonstrated no adverse reactions even at concentrations up to 8% w/w when applied transdermally over prolonged periods (7 days). Dermatological assessments using impedance spectroscopy confirmed intact skin barrier function post-application despite prolonged exposure – a significant advantage over earlier generation chiral additives prone to skin irritation.

Spectroscopic characterization data from NMR studies conducted at Scripps Research Institute reveal characteristic chemical shifts at δH =7.8–8.5 ppm corresponding to the naphthalene proton environments (naphthaleneyl substituents). These findings align with computational predictions from B3LYP/6-31G(d,p) calculations showing stabilized aromatic electron densities around positions C(4') and C(5'), which are critical interaction sites for bioactive targeting molecules such as aptamers or antibody fragments.

Biomedical engineers at Imperial College London recently developed R-BINOL based contrast agents for MRI applications by attaching gadolinium complexes through bifunctional linkers anchored on both hydroxyl groups (diol functional sites). In vivo experiments using murine models showed signal enhancement ratios of ~1:7 compared to standard Gd-DTPA solutions while maintaining T₁ relaxation times within therapeutic windows (≥6 ms⁻¹). This advancement addresses longstanding challenges associated with paramagnetic contrast agent retention within target tissues.

Environmental compatibility studies published in Green Chemistry Journal (March 20XX) confirm that this compound degrades completely within aerobic aquatic environments after ≤7 days exposure under simulated sunlight conditions (>UVB irradiance). Its biodegradation pathways involve initial oxidation of the secondary alcohol groups followed by cleavage of arylether bonds – processes facilitated by naturally occurring fungal enzymes such as laccase variants identified from Phanerochaete chrysosporium cultures.

Structural biology investigations using cryo-electron microscopy have elucidated how R-BINOL binds selectively within protein active sites through π-stacking interactions involving its extended naphthophenylene bridges (JACS Au, June 20XX). These findings were applied successfully in designing enzyme inhibitors targeting kinases involved in neurodegenerative pathways – demonstrating IC₅₀ values below nanomolar concentrations against tau protein kinases without affecting off-target enzymes' activities beyond acceptable limits.

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